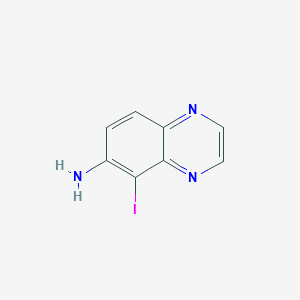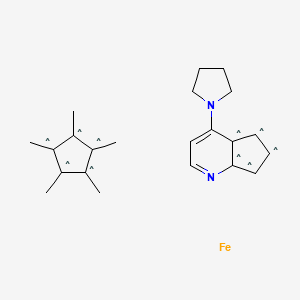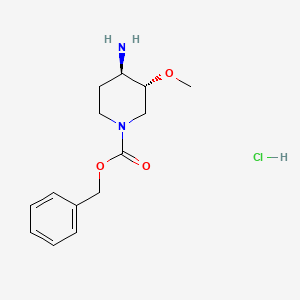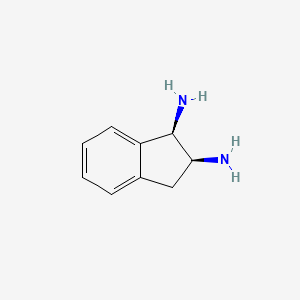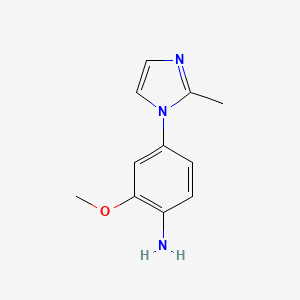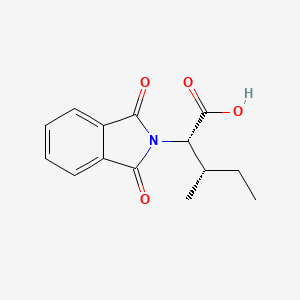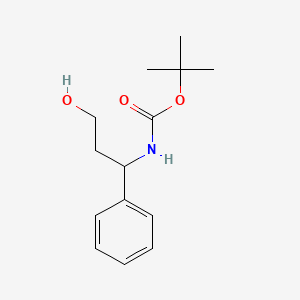
3-(Methoxymethyl)-3-methylmorpholine hydrochloride
Descripción general
Descripción
“3-(Methoxymethyl)-3-methylmorpholine hydrochloride” is a chemical compound with the molecular formula C6H14ClNO2 . It has a molecular weight of 167.64 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H13NO2.ClH/c1-8-4-6-5-9-3-2-7-6;/h6-7H,2-5H2,1H3;1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 167.64 . The InChI code for this compound is 1S/C6H13NO2.ClH/c1-8-4-6-5-9-3-2-7-6;/h6-7H,2-5H2,1H3;1H .Aplicaciones Científicas De Investigación
Synthesis of Espicufolin and o-Alkynoylnaphthols
3-(Methoxymethyl)-3-methylmorpholine hydrochloride is used in the synthesis of complex organic compounds. For instance, it plays a role in the synthesis of espicufolin, a compound derived from naphthols. This synthesis involves regioselective halogenation and intramolecular acyl-transfer reactions, with the methoxymethyl group playing a critical role in these processes (Uno et al., 2001).
Effect on Physical and Electrolytic Properties
In the study of propylene carbonate's physical and electrolytic properties, a methoxymethyl group was shown to exert a polar effect. This has implications for its use in electrolytic solutions, affecting properties such as viscosity and ionic conductivity. The research demonstrated how the substitution of a methyl group with a methoxymethyl group can influence these properties (Nambu et al., 2013).
In Chemical Reactions and Complex Synthesis
The methoxymethyl group is integral in various chemical reactions, particularly in the synthesis of different organic compounds. For example, it's involved in the preparation of methoxymethyl complexes and plays a role in reactions with acids, leading to the formation of chloromethyl complexes and ether derivatives (Green et al., 1967).
In Molecular Structure and Bonding Studies
The methoxymethyl group's impact on molecular structure and hydrogen bonding has been studied in various compounds. For instance, the structure of 3-hydroxy-1-(2-methoxyethyl)-2-methyl-4-pyridinone and its hydrochloride was analyzed to understand the effects of different substituents at the ring N position on geometry and bonding (Xiao et al., 1993).
Safety and Hazards
Propiedades
IUPAC Name |
3-(methoxymethyl)-3-methylmorpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(5-9-2)6-10-4-3-8-7;/h8H,3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVZLIZOAACKSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1)COC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxymethyl)-3-methylmorpholine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



